1-(2,4-Dimethylphenyl)ethanol

Physicochemical characterization Chromatography Distillation process design

1-(2,4-Dimethylphenyl)ethanol (CAS 99500-87-5, also registered under CAS 5379-19-1) is a secondary benzylic alcohol bearing a 2,4-dimethyl substitution pattern on the aromatic ring. It is a chiral molecule existing as a racemic mixture, with the (R)- and (S)-enantiomers available under separate CAS registrations.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 99500-87-5
Cat. No. B7779494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)ethanol
CAS99500-87-5
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)O)C
InChIInChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3
InChIKeyDNHQUGRUHBFDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethylphenyl)ethanol (CAS 99500-87-5) – Chiral Benzylic Alcohol Building Block for Asymmetric Synthesis and Natural Product Research


1-(2,4-Dimethylphenyl)ethanol (CAS 99500-87-5, also registered under CAS 5379-19-1) is a secondary benzylic alcohol bearing a 2,4-dimethyl substitution pattern on the aromatic ring. It is a chiral molecule existing as a racemic mixture, with the (R)- and (S)-enantiomers available under separate CAS registrations [1]. The compound is classified as α,2,4-trimethylbenzenemethanol and has been assigned the NCI screening code NSC 78938 . It occurs naturally as a major constituent (20.3%) of the essential oil derived from Boswellia ameero oleogum resin [2]. In synthetic chemistry, it serves as a versatile chiral intermediate for pharmaceutical building blocks and as a substrate in biocatalytic kinetic resolution studies [3].

Chiral building block for asymmetric synthesis of 2,4-dimethylphenyl-containing scaffolds

Natural product analytical standard: chemotaxonomic marker for Boswellia ameero essential oil

Biocatalysis substrate for lipase enantioselectivity and kinetic resolution studies

Why 1-(2,4-Dimethylphenyl)ethanol Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in Research and Industrial Applications


The 2,4-dimethyl substitution pattern on the aromatic ring and the methyl group at the benzylic position confer distinct physicochemical and steric properties that differentiate this compound from its closest analogs. Substitution with 1-phenylethanol (unsubstituted) results in a boiling point approximately 22°C lower (204°C vs. 225.8°C) and a logP difference of approximately 0.9–1.2 units [1][2], altering both volatility and lipophilicity in ways that impact chromatographic behavior, solvent extraction efficiency, and biological membrane permeability. The positional isomer 2-(2,4-dimethylphenyl)ethanol separates the hydroxyl group from the aromatic ring by an additional methylene unit, shifting the boiling point to 267.6°C and fundamentally changing hydrogen-bonding capacity and reactivity profiles. Regioisomers such as 1-(3,4-dimethylphenyl)ethanol share an identical molecular weight and boiling point but differ in density (0.970 vs. 0.981 g/cm³) , which can affect formulation and handling in continuous-flow or distillation-based processes.

Unsubstituted 1-phenylethanol markedly differs in boiling point (~22°C lower) and logP (~1 unit lower), altering volatility, extraction efficiency, and chromatographic retention – direct substitution may invalidate optimized methods.

Regioisomer 1-(3,4-dimethylphenyl)ethanol shares molecular weight but exhibits different density (0.970 vs 0.981 g/cm³), which can affect formulation behavior and continuous-flow process parameters.

Positional isomer 2-(2,4-dimethylphenyl)ethanol separates the hydroxyl group by an extra methylene, shifting boiling point to 267.6°C and fundamentally changing hydrogen-bonding capacity – reactivity profiles are not interchangeable.

Quantitative Differentiation Guide: 1-(2,4-Dimethylphenyl)ethanol vs. Closest Analogs


Boiling Point and Volatility Comparison: 1-(2,4-Dimethylphenyl)ethanol vs. 1-Phenylethanol

The presence of two methyl substituents on the phenyl ring elevates the normal boiling point of 1-(2,4-dimethylphenyl)ethanol to 225.8°C at 760 mmHg, compared with 204°C for the unsubstituted analog 1-phenylethanol [1]. This 21.8°C difference is substantial and arises from increased molecular weight (150.22 vs. 122.16 g/mol) and enhanced van der Waals interactions. Additionally, the vapor pressure at 25°C decreases to 0.048 mmHg for the dimethyl-substituted compound , versus approximately 0.1 mmHg for 1-phenylethanol , making the 2,4-dimethyl derivative approximately half as volatile.

Boiling Point
Data to verify
225.8°C vs 204°C
Δ +21.8°C (vs 1-phenylethanol)
Higher bp alters distillation cut points and GC retention alignment.
Predicted values; cross-reference experimental data where available.
Physicochemical characterization Chromatography Distillation process design

LogP and Lipophilicity: 1-(2,4-Dimethylphenyl)ethanol vs. 1-Phenylethanol

The calculated octanol-water partition coefficient (LogP) for 1-(2,4-dimethylphenyl)ethanol is reported as 2.30 (ChemAxon predicted) or 2.65 [1], compared with 1.4–1.74 for 1-phenylethanol [2]. This approximate 0.9–1.2 log unit increase corresponds to roughly 8–16× greater lipophilicity, directly attributable to the two additional methyl groups on the aromatic ring. This shifts the compound from a moderately polar alcohol into a more lipophilic chemical space, influencing its partitioning behavior in liquid-liquid extractions, reverse-phase HPLC retention (Kováts retention index of 1196 on DB-5) [3], and passive membrane permeability in cell-based assays.

Lipophilicity (LogP)
Data to verify
2.30–2.65 vs 1.4–1.74
Δ +0.9–1.2 (~10× more lipophilic)
~10× higher lipophilicity impacts extraction, reverse-phase HPLC retention, and membrane permeability studies.
Computed values; no experimental shake-flask LogP confirmed.
Lipophilicity ADME profiling Solvent extraction

Natural Occurrence and Essential Oil Chemotype Specificity: 1-(2,4-Dimethylphenyl)ethanol as a Boswellia ameero Biomarker

1-(2,4-Dimethylphenyl)ethanol accounts for 20.3% of the essential oil composition of Boswellia ameero, making it the second most abundant volatile in this species after (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene (34.9%) [1][2]. In contrast, the essential oil of the congeneric Boswellia socotrana contains no detectable 1-(2,4-dimethylphenyl)ethanol; its major constituents are (E)-2,3-epoxycarene (51.8%) and 1,5-isopropyl-2-methylbicyclo[3.1.0]hex-3-en-2-ol (31.3%) [2]. Boswellia elongata oil is dominated by the diterpene verticiol (52.4%) and caryophyllene (39.1%), also lacking this compound. This species-specific presence establishes 1-(2,4-dimethylphenyl)ethanol as a chemotaxonomic marker for B. ameero and a potential authenticity indicator for procurement of this specific Boswellia resin.

B. ameero Marker
Head-to-head
20.3% in B. ameero
0% in B. socotrana & B. elongata
Species-specific chemotaxonomic marker for authenticity verification.
GC-MS of hydrodistilled essential oil; validated retention index 1196.
Natural product chemistry Essential oil analysis Chemotaxonomy

Density and Refractive Index: 1-(2,4-Dimethylphenyl)ethanol vs. 1-(3,4-Dimethylphenyl)ethanol

Although regioisomers 1-(2,4-dimethylphenyl)ethanol and 1-(3,4-dimethylphenyl)ethanol share identical molecular weight (150.22 g/mol) and nearly identical boiling points (both ~225.8°C at 760 mmHg), their densities differ measurably: 0.981 g/cm³ for the 2,4-isomer versus 0.970 g/cm³ for the 3,4-isomer . Both compounds share a refractive index of 1.526 . The density difference of 0.011 g/cm³, while modest, is reproducible across multiple database entries and can serve as an orthogonal identity confirmation parameter when combined with GC retention indexing or NMR spectroscopy. The 1-(3,4-dimethylphenyl)ethanol regioisomer is of additional interest because it serves as a direct intermediate in medetomidine synthesis , whereas the 2,4-isomer is more commonly associated with Boswellia natural product chemistry.

Density vs 3,4-isomer
Data to verify
0.981 g/cm³ vs 0.970 g/cm³
Δ +0.011 g/cm³ (1.1% higher)
Density difference aids rapid regioisomeric identity check.
Predicted values; combine with RI or NMR for unambiguous confirmation.
Quality control Formulation Identity testing

GC Retention Index: 1-(2,4-Dimethylphenyl)ethanol as a Reference Standard for Volatile Analysis

On a DB-5 capillary column (30 m × 0.25 mm, 0.25 μm film) with a temperature ramp from 70°C to 220°C at 3 K/min, 1-(2,4-dimethylphenyl)ethanol elutes with a Kováts retention index of 1196 [1]. This experimentally determined value, compiled by the NIST Mass Spectrometry Data Center, provides a verified reference point for GC-MS identification in complex volatile mixtures. In comparison, the positional isomer 2-(2,4-dimethylphenyl)ethanol would be expected to elute later due to its higher boiling point (267.6°C) , though its exact RI on DB-5 under identical conditions is not available in the same NIST dataset. The experimentally validated RI of 1196 makes 1-(2,4-dimethylphenyl)ethanol immediately usable as a retention-index anchoring point for laboratories performing essential oil profiling.

GC Retention Index
Reported
Kováts RI = 1196
DB-5, 30 m, He carrier
Enables GC-MS identity confirmation without a fresh reference standard.
NIST-curated value; 70→220°C ramp, 3 K/min.
Gas chromatography Essential oil analysis Method validation

Optimal Application Scenarios for 1-(2,4-Dimethylphenyl)ethanol Based on Verified Differentiating Properties


Chemotaxonomic Authentication of Boswellia ameero Resin and Essential Oil

Because 1-(2,4-dimethylphenyl)ethanol is present at 20.3% in B. ameero essential oil but completely absent from B. socotrana and B. elongata oils [1], it serves as a species-specific chemical marker. Researchers and quality-control laboratories sourcing Boswellia oleogum resins can use this compound as a GC-MS or GC-FID marker for verifying botanical authenticity and detecting adulteration. The validated Kováts retention index of 1196 on DB-5 [2] further supports robust identification in complex essential oil matrices.

Chiral Building Block for Asymmetric Synthesis of 2,4-Dimethylphenyl-Containing APIs

The compound is a direct precursor to pharmacologically active derivatives such as AC-265347 (1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol), a calcimimetic and calcium-sensing receptor (CaSR) allosteric agonist with an EC50 of 7.94 nM in cellular PI hydrolysis assays . The chiral secondary alcohol moiety of 1-(2,4-dimethylphenyl)ethanol enables enantioselective downstream chemistry, and the 2,4-dimethyl substitution pattern is conserved in the final bioactive molecule. Procurement of the racemic or enantiopure alcohol provides a direct entry point into this medicinal chemistry space.

Physicochemical Reference Standard for Regioisomeric Discrimination in Quality Control

The compound's combination of boiling point (225.8°C), density (0.981 g/cm³), and refractive index (1.526) provides a multi-parameter identity profile that distinguishes it from regioisomers such as 1-(3,4-dimethylphenyl)ethanol (density 0.970 g/cm³) . This is particularly relevant for pharmaceutical intermediate suppliers where the 3,4-isomer is associated with medetomidine impurity profiles . Using the 2,4-isomer as a physical reference standard enables simple density/refractive index checks to rule out regioisomeric contamination.

Biocatalysis Substrate for Lipase-Mediated Kinetic Resolution Studies

As a chiral secondary benzylic alcohol with a substituted aromatic ring, 1-(2,4-dimethylphenyl)ethanol serves as a substrate for evaluating the enantioselectivity of lipases such as Candida antarctica lipase B (CALB). Its structural features—specifically the 2,4-dimethyl substitution pattern—provide intermediate steric bulk that differentiates it from the benchmark substrate 1-phenylethanol, allowing researchers to probe the steric tolerance and enantiopreference of wild-type and engineered lipases. The availability of both enantiomers under separate CAS registrations [3] facilitates calibration of chiral analytical methods.

Application
Selection Property
Validation Focus
Boswellia ameero essential oil authentication
Species-specific GC-MS marker
Retention index confirmation and oil profiling
Asymmetric synthesis of CaSR agonist analogs
Chiral benzylic alcohol with 2,4-dimethyl substitution
Enantiomeric purity and coupling efficiency
Regioisomeric identity control in QC
Multi-parameter physical property profile
Density and refractive index cross-check
Lipase enantioselectivity profiling
Steric bulk from 2,4-dimethyl groups
Enantiomeric ratio (E) determination
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